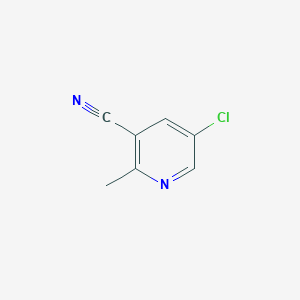

5-Chloro-2-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUXHVXTMHAYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737929 | |

| Record name | 5-Chloro-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-16-5 | |

| Record name | 5-Chloro-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methylnicotinonitrile chemical properties

An In-depth Technical Guide to 5-Chloro-2-methylnicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and highlight its relevance in the pharmaceutical industry, grounding all information in established scientific principles and literature.

Core Molecular and Physical Properties

This compound, identified by CAS Number 142408-93-3 , is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro substituent at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position—makes it a versatile intermediate for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized below. It is important to note that while some physical properties are predicted based on computational models, they provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [1][2] |

| Appearance | Off-white to pale yellow crystalline powder | [3] |

| Boiling Point | 220.3 ± 35.0 °C (Predicted) | [4] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water; likely soluble in organic solvents such as methanol, acetone, and dichloromethane.[3] | |

| Storage | Sealed in a dry, room temperature environment.[1] |

Spectroscopic Profile: A Structural Confirmation Toolkit

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is not readily found, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹ , characteristic of an aromatic nitrile.

-

C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic pyridine ring vibrations.

-

C-H Stretching: Aromatic C-H stretching will appear as peaks just above 3000 cm⁻¹ , while the methyl C-H stretching will be observed just below 3000 cm⁻¹ .[5]

-

C-Cl Stretch: A band in the fingerprint region, typically between 1000-1100 cm⁻¹ , can be attributed to the C-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one for the methyl group.

-

Aromatic Protons (2H): The two protons on the pyridine ring (at positions 4 and 6) will appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm ). Their specific chemical shifts and coupling constants would allow for unambiguous assignment.

-

Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group will be observed in the upfield region, likely around δ 2.5-2.7 ppm .[6]

-

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule.

-

Nitrile Carbon (C≡N): This carbon is relatively deshielded and will appear around δ 115-120 ppm .

-

Aromatic Carbons: The five carbons of the pyridine ring will resonate in the δ 120-160 ppm range. The carbon attached to the chlorine atom (C5) will be influenced by the halogen's inductive effect.[7] The carbons adjacent to the nitrogen (C2 and C6) will also be significantly deshielded.

-

Methyl Carbon: The methyl carbon will give a signal in the upfield region, typically δ 20-25 ppm .

-

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 152. A characteristic isotopic peak (M+2) at m/z 154, with an intensity approximately one-third of the molecular ion peak, would confirm the presence of a single chlorine atom.[8]

Synthesis and Reactivity

Plausible Synthetic Pathway

While specific, peer-reviewed synthesis procedures for this compound are not abundant in the public domain, a logical synthetic route can be constructed based on established heterocyclic chemistry. A common approach involves the construction of the pyridine ring followed by chlorination. One such plausible method starts from precursors that can be cyclized and subsequently chlorinated. A relevant patented method for a similar compound, 2-chloro-4-methyl nicotinonitrile, utilizes phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for the chlorination and cyclization steps, which is a standard method for converting pyridine-N-oxides or hydroxypyridines into their chloro-derivatives.[9][10]

The following workflow illustrates a generalized, plausible synthesis.

Caption: Plausible synthetic workflow for this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The chemical behavior of this compound is dominated by the reactivity of the chloropyridine core. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles. This enables the chlorine atom to act as a leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions.[11][12]

The key principles governing its reactivity are:

-

Activation: The ring nitrogen activates the pyridine ring towards nucleophilic attack, primarily at the 2- and 4-positions (ortho and para to the nitrogen).[13]

-

Positional Reactivity: The chloro group in this compound is at the 5-position, which is meta to the ring nitrogen. This position is less activated towards SₙAr compared to the 2- or 4-positions.[14] However, substitution can still occur, often requiring more forcing conditions (higher temperatures, stronger nucleophiles) than for 2- or 4-chloropyridines.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a high-energy anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion.[13]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug development stems from its role as a versatile scaffold. Halogenated heterocycles are prevalent in pharmaceuticals, where the halogen atom can serve as a handle for further functionalization or as a key pharmacophoric element influencing binding affinity, metabolic stability, and lipophilicity.[15][16]

A notable application is its documented use as an intermediate in the development of phosphoinositide-3 kinase (PI3K) modulators .[17] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and inflammatory diseases. The ability to use this compound to build novel PI3K inhibitors highlights its direct value to pharmaceutical research and development pipelines.

Representative Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile, a common transformation in medicinal chemistry.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Reagents: Add a suitable polar aprotic solvent (e.g., DMF or DMSO). Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The choice of temperature is critical; higher temperatures are often required for substitution at the less-activated 5-position.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired substituted nicotinonitrile derivative.

Safety, Handling, and Disposal

As with any active chemical reagent, proper safety protocols are mandatory when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the public search results, the following guidance is based on data for structurally similar chloro- and nitrile-containing aromatic compounds.[3][18][19]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling and Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Disclaimer: This safety information is a guideline based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 1256819-16-5|this compound|BLD Pharm [bldpharm.com]

- 2. parchem.com [parchem.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. chembk.com [chembk.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5-Chloro-2-methylbenzonitrile [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. chempanda.com [chempanda.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzoxazepin oxazolidinone compounds and methods of use - Patent US-9643980-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Chloro-2-methylnicotinonitrile

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development, provides a detailed analysis of the expected spectroscopic signature of 5-Chloro-2-methylnicotinonitrile. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret the compound's key spectral features. This predictive approach offers a robust framework for the characterization and quality control of this important chemical entity.

Molecular Structure and Overview

This compound (CAS: 1256819-16-5, Molecular Formula: C₇H₅ClN₂) is a substituted pyridine derivative with a molecular weight of 152.58 g/mol . Its structure, featuring a chlorine atom, a methyl group, and a nitrile function on the pyridine ring, makes it a valuable intermediate in the synthesis of various pharmaceutical agents. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and stability.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 | Doublet (d) | 1H | H-6 |

| ~ 7.8 | Doublet (d) | 1H | H-4 |

| ~ 2.7 | Singlet (s) | 3H | -CH₃ |

Interpretation and Rationale:

The ¹H NMR spectrum of this compound is anticipated to be relatively simple and highly informative. The pyridine ring contains two aromatic protons, H-4 and H-6.

-

Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring will deshield the aromatic protons, shifting them downfield. The proton at the C-6 position (H-6) is expected to be the most downfield due to its proximity to the ring nitrogen. The proton at the C-4 position (H-4) will also be downfield, influenced by the adjacent chloro and cyano groups. These two protons will appear as doublets due to coupling with each other.

-

Methyl Protons (-CH₃): The methyl group protons at the C-2 position are attached to an sp²-hybridized carbon of the aromatic ring. They are expected to resonate at a characteristic chemical shift of around 2.7 ppm. As there are no adjacent protons, this signal will appear as a sharp singlet, integrating to three protons.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-2 |

| ~ 152 | C-6 |

| ~ 140 | C-4 |

| ~ 135 | C-5 |

| ~ 118 | C-3 |

| ~ 115 | -C≡N |

| ~ 25 | -CH₃ |

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methyl group (C-2) will be significantly downfield. The carbons attached to the electronegative chlorine (C-5) and nitrogen (C-6 and C-2) will also be deshielded. The quaternary carbon of the nitrile group (C-3) and the nitrile carbon itself will have characteristic chemical shifts.

-

Nitrile Carbon (-C≡N): The carbon of the cyano group is expected in the 115-120 ppm region.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region, typically around 25 ppm.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

-

Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~ 2230-2210 | Strong, Sharp | C≡N stretch (nitrile) |

| ~ 1600-1450 | Medium-Strong | C=C and C=N ring stretching |

| ~ 850-800 | Strong | C-Cl stretch |

Interpretation and Rationale:

The IR spectrum will provide key information about the functional groups present.

-

Nitrile Stretch (C≡N): The most characteristic peak will be a strong, sharp absorption in the region of 2230-2210 cm⁻¹ due to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 850 and 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background subtraction and ATR correction.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 152/154 | [M]⁺ (Molecular ion) |

| 117 | [M - Cl]⁺ |

| 125 | [M - HCN]⁺ |

Interpretation and Rationale:

Electron ionization mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 152. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 154 with about one-third the intensity of the molecular ion peak is a key diagnostic feature.

-

Major Fragmentation Pathways:

-

Loss of Chlorine: A significant fragment is expected at m/z 117, corresponding to the loss of a chlorine radical from the molecular ion.

-

Loss of HCN: Fragmentation of the pyridine ring could lead to the loss of a neutral hydrogen cyanide molecule, resulting in a fragment at m/z 125.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

Visualizing the Molecular Structure

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for the analytical characterization of this important pharmaceutical intermediate. Researchers and scientists can use this guide to anticipate spectral patterns, aid in the interpretation of experimental data, and ensure the quality and identity of their materials.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylnicotinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, drawing upon established chemical transformations and analogous reactions. Each proposed route is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles.

Introduction: The Significance of this compound

The pyridine core is a ubiquitous scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The presence of a chloro, a methyl, and a cyano group on the pyridine ring of this compound offers multiple points for further functionalization. The chloro group can be displaced via nucleophilic aromatic substitution, the methyl group can be functionalized, and the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. This versatility makes it an attractive starting material for the development of novel therapeutic agents and crop protection chemicals.

Proposed Synthetic Pathways

Based on a thorough review of the chemical literature, two primary retrosynthetic disconnections are proposed for the synthesis of this compound. These pathways leverage readily available starting materials and well-established synthetic methodologies.

Pathway 1: From 2-Amino-5-methylpyridine

This pathway begins with the commercially available 2-Amino-5-methylpyridine and proceeds through a Sandmeyer-type reaction to introduce the chloro and cyano functionalities.

Conceptual Workflow for Pathway 1

Caption: A proposed synthetic route to this compound starting from 2-Amino-5-methylpyridine.

Mechanistic Rationale

The initial step involves the diazotization of the amino group on 2-Amino-5-methylpyridine using sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction with copper(I) chloride to install the chlorine atom at the 2-position. The final step involves the introduction of the cyano group at the 3-position. This can be a challenging transformation and may require a multi-step sequence, such as formylation followed by conversion to the nitrile. A more direct approach could involve a metal-catalyzed cyanation reaction.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-5-methylpyridine

-

To a stirred solution of 2-Amino-5-methylpyridine in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid.

-

The reaction mixture is stirred at room temperature for several hours and then heated to facilitate the completion of the reaction.

-

After cooling, the mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 2-Chloro-5-methylpyridine, which can be purified by distillation or column chromatography.

Step 2: Synthesis of this compound

This step is proposed based on analogous transformations, as direct cyanation of 2-chloro-5-methylpyridine at the 3-position is not straightforward.

Method A: Formylation followed by conversion to nitrile

-

2-Chloro-5-methylpyridine is subjected to a formylation reaction, for example, using a Vilsmeier-Haack reagent (POCl₃, DMF), to introduce a formyl group at the 3-position, yielding 2-chloro-5-methylnicotinaldehyde.[1]

-

The resulting aldehyde is then converted to the nitrile. A common method is to first form the oxime by reacting the aldehyde with hydroxylamine hydrochloride, followed by dehydration of the oxime using a reagent like acetic anhydride or thionyl chloride to afford this compound.

Method B: Metal-catalyzed cyanation (less likely to be selective)

-

A more direct but potentially less selective approach would involve a palladium-catalyzed cyanation reaction of a halogenated precursor. However, achieving regioselective cyanation at the 3-position in the presence of a chloro group at the 2-position would be challenging.

Pathway 2: From 2-Methyl-5-hydroxypyridine

This pathway utilizes 2-Methyl-5-hydroxypyridine as the starting material, leveraging the directing effects of the hydroxyl group to facilitate functionalization of the pyridine ring.

Conceptual Workflow for Pathway 2

Caption: A proposed synthetic route to this compound starting from 2-Methyl-5-hydroxypyridine.

Mechanistic Rationale

The synthesis of 2-Methyl-5-hydroxypyridine can be achieved through various methods, often starting from methylpyridine derivatives.[2][3] Once obtained, the hydroxyl group can direct electrophilic substitution to the adjacent positions. While direct cyanation might be challenging, a multi-step approach involving formylation and subsequent conversion to the nitrile is plausible. The hydroxyl group can then be converted to a chloro group. A common method for this transformation is treatment with phosphoryl chloride (POCl₃).

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methyl-5-hydroxypyridine

-

A common approach involves the nitration of a methylpyridine derivative followed by nucleophilic substitution with a hydroxide source.[2] Another method involves starting from 2-bromo-5-methylpyridine and treating it with potassium tert-butoxide followed by an acidic workup.[3]

Step 2: Synthesis of 5-Hydroxy-2-methylnicotinonitrile

-

2-Methyl-5-hydroxypyridine is subjected to a regioselective formylation reaction at the 3-position.

-

The resulting 5-hydroxy-2-methylnicotinaldehyde is then converted to the corresponding nitrile, 5-hydroxy-2-methylnicotinonitrile, using the methods described in Pathway 1 (oxime formation and dehydration).

Step 3: Synthesis of this compound

-

5-Hydroxy-2-methylnicotinonitrile is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).

-

The reaction is typically heated to drive the conversion of the hydroxyl group to a chloro group.

-

After the reaction is complete, the mixture is carefully quenched with ice water and neutralized.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₅ClN₂ | 152.58 | 1256819-16-5[4][5] |

| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | 1603-41-4 |

| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 18368-63-3 |

| 2-Methyl-5-hydroxypyridine | C₆H₇NO | 109.13[6] | 1003-68-5[2] |

Conclusion

The synthesis of this compound can be approached through several plausible routes, primarily starting from either 2-Amino-5-methylpyridine or 2-Methyl-5-hydroxypyridine. While direct, single-step conversions for all transformations may not be readily available, the proposed multi-step pathways rely on well-established and robust chemical reactions. The choice of a specific route will depend on the availability of starting materials, desired scale of synthesis, and the capabilities of the laboratory. Further optimization of reaction conditions for each step would be necessary to achieve high yields and purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 1256819-16-5|this compound|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 5-Chloro-2-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2-methylnicotinonitrile

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing nitrile and chloro substituents on the pyridine ring, coupled with the electron-donating methyl group, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive exploration of the reactivity and reaction mechanisms of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Architecture and Inherent Reactivity

The reactivity of this compound is dictated by the electronic landscape of the pyridine ring. The nitrogen atom and the cyano group are strongly electron-withdrawing, creating an electron-deficient (electrophilic) character at the carbon atoms of the ring, particularly at positions 2, 4, and 6. The chlorine atom at the 5-position and the methyl group at the 2-position further modulate this reactivity. The chlorine atom, being a halogen, is a good leaving group in nucleophilic aromatic substitution reactions. The methyl group, being electron-donating, can influence the regioselectivity of certain reactions.

The primary modes of reactivity for this compound can be broadly categorized as:

-

Nucleophilic Aromatic Substitution (SNAr) at the C5 position.

-

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Cl bond.

-

Chemical Transformations of the Nitrile Group .

This guide will delve into the mechanistic underpinnings and practical applications of each of these reaction classes.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack, particularly at the carbon atom bearing the chloro leaving group. This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

The rate of SNAr reactions on chloropyridines is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring.[3] While the chlorine at the 5-position is not as activated as a chlorine at the 2- or 4-positions, the overall electron-withdrawing character of the nitrile group and the ring nitrogen still facilitates this transformation, often requiring elevated temperatures.[1][4]

General Mechanism of SNAr on this compound

References

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Introduction: The Strategic Importance of 5-Chloro-2-methylnicotinonitrile

An In-Depth Technical Guide to the Starting Materials for 5-Chloro-2-methylnicotinonitrile Synthesis

This compound is a pivotal chemical intermediate, serving as a highly versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its substituted pyridine structure, featuring a chlorine atom, a methyl group, and a nitrile function, provides multiple reactive sites for constructing advanced molecular architectures. The strategic selection of a synthetic route, and therefore the starting materials, is a critical decision in the drug development and manufacturing process, directly influencing scalability, cost-effectiveness, safety, and environmental impact. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the causality behind the selection of starting materials and the underlying chemical principles that govern each transformation.

Synthetic Pathway 1: Nucleophilic Aromatic Substitution of Dihalogenated Pyridines

One of the most direct and frequently employed strategies involves the selective functionalization of a pre-existing, readily available pyridine core. This approach leverages the inherent reactivity of halogenated pyridines, particularly the enhanced reactivity of halogens at the 2- and 6-positions towards nucleophilic attack.

Core Starting Material: 2,5-Dichloropyridine

2,5-Dichloropyridine is a commercially available and cost-effective starting material that provides the core pyridine ring with the required chlorine atom at the 5-position.[1] The primary challenge of this route is the selective introduction of the methyl and cyano groups at the 2- and 3-positions, respectively. A common and effective approach is to first introduce the methyl group via a cross-coupling reaction, followed by cyanation.

Causality and Field-Proven Insights:

The order of functionalization is critical. Introducing the methyl group first, to form 2-chloro-5-methylpyridine, is generally preferred. The methyl group is an electron-donating group, which can slightly deactivate the ring towards further nucleophilic substitution, but its primary role here is to set the stage for the introduction of the nitrile. The subsequent step, introducing the cyano group, is the key transformation.

The conversion of a chloro-substituent to a nitrile on a pyridine ring is typically achieved through palladium-catalyzed cross-coupling reactions, such as those employing zinc cyanide or copper(I) cyanide. These methods are favored for their high functional group tolerance and generally good yields.

Experimental Protocol: Two-Step Synthesis from 2,5-Dichloropyridine

Step 1: Methylation of 2,5-Dichloropyridine to form 2-Chloro-5-methylpyridine

-

To a solution of 2,5-dichloropyridine (1 equivalent) in an appropriate solvent such as THF or dioxane, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equivalents).

-

Add a suitable methylating agent, such as methylboronic acid or trimethylboroxine (1.2 equivalents), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-chloro-5-methylpyridine.

Step 2: Cyanation of 2-Chloro-5-methylpyridine

This step is hypothetical as a direct cyanation at the 3-position is challenging. A more plausible route from 2-chloro-5-methylpyridine is detailed in Pathway 2. A more common industrial approach would be to start with a precursor that allows for easier introduction of the nitrile group.

Logical Workflow: Dihalopyridine Route

Caption: Synthesis from a Dihalogenated Pyridine Precursor.

Synthetic Pathway 2: Directed ortho-Metalation and Cyanation

This pathway offers a more regioselective method for introducing the cyano group, starting from a pyridine that already contains the chloro and methyl substituents.

Core Starting Material: 2-Chloro-5-methylpyridine

This intermediate, which can be synthesized as described in Pathway 1 or obtained commercially, is the cornerstone of this approach.[2] The strategy relies on using the existing chloro and methyl groups to direct the regioselective introduction of the nitrile at the 3-position.

Causality and Field-Proven Insights:

Directed ortho-metalation (DoM) is a powerful tool in heterocyclic chemistry. In this case, the chloro-substituent at the 2-position can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C3 position of the pyridine ring. The resulting lithiated intermediate is a potent nucleophile that can then react with a suitable electrophilic cyanating agent to install the nitrile group precisely where it is needed.

This method avoids the potential for side reactions or the need for protecting groups that might be associated with other functionalization strategies. The choice of the cyanating agent is crucial; reagents like N-cyanobenzensulfonamide or tosyl cyanide are often effective.

Experimental Protocol: Directed Metalation-Cyanation

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloro-5-methylpyridine (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Add a solution of an electrophilic cyanating agent, such as tosyl cyanide (1.2 equivalents), in THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

-

Purify the resulting crude solid by recrystallization or silica gel chromatography to afford this compound.

Logical Workflow: Directed Metalation Route

Caption: Synthesis via Directed ortho-Metalation (DoM).

Synthetic Pathway 3: Ring Formation via Acyclic Precursors (De Novo Synthesis)

Instead of modifying a pre-formed pyridine ring, it is also possible to construct the ring from acyclic (non-cyclic) starting materials. This "de novo" approach offers significant flexibility in introducing various substituents.

Core Starting Materials: Malononitrile and an α,β-Unsaturated Ketone Derivative

This strategy typically involves a condensation reaction between a compound containing an active methylene group (like malononitrile, which provides the nitrile) and a suitable 1,3-dielectrophile precursor. A related synthesis for an isomer, 2-chloro-4-methyl nicotinonitrile, starts from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by chlorination.[3]

Causality and Field-Proven Insights:

This type of reaction, often a variation of the Hantzsch pyridine synthesis or related condensations, builds the heterocyclic core in a convergent manner. The initial step is typically a Knoevenagel or Michael addition reaction to form an intermediate, which then undergoes cyclization, dehydration, and aromatization to form the substituted pyridinone or aminopyridine ring. The final step involves converting a hydroxyl or amino group into the required chloro substituent, often using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

While this route can be highly efficient and adaptable, it often requires careful control of reaction conditions to manage the formation of byproducts. The choice of the acyclic precursors directly determines the substitution pattern of the final pyridine ring.

Experimental Protocol: De Novo Synthesis (Illustrative)

-

Condensation & Cyclization: To a solution of malononitrile (1 equivalent) and a suitable β-ketoaldehyde or its enamine equivalent (e.g., a derivative of acetoacetaldehyde) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

-

Heat the mixture to reflux for 6-12 hours. During this time, the components will condense and cyclize to form a 2-hydroxy-6-methyl-5-chloronicotinonitrile precursor (assuming a chlorinated starting material was used) or a related intermediate.

-

After cooling, the intermediate often precipitates and can be collected by filtration.

-

Chlorination: Suspend the crude intermediate in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (typically around 110 °C) for 2-6 hours until the transformation is complete (monitored by TLC or HPLC).

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the final product.

Logical Workflow: De Novo Ring Synthesis

Caption: De Novo Pyridine Ring Synthesis from Acyclic Precursors.

Comparative Analysis of Synthetic Routes

| Feature | Pathway 1: From 2,5-Dichloropyridine | Pathway 2: Directed ortho-Metalation | Pathway 3: De Novo Ring Synthesis |

| Core Starting Material(s) | 2,5-Dichloropyridine | 2-Chloro-5-methylpyridine | Malononitrile, α,β-Unsaturated Ketone |

| Key Advantages | Utilizes a simple, readily available starting material. | High regioselectivity for cyanation at C3. | High flexibility in substituent placement. |

| Key Challenges | Requires multiple steps; potential for isomer formation. | Requires cryogenic temperatures (-78 °C) and strong, moisture-sensitive bases (LDA). | Can involve multiple steps with potentially lower overall yield; optimization can be complex. |

| Industrial Scalability | Moderate; depends on the efficiency of the cross-coupling and cyanation steps. | Challenging due to cryogenic conditions and handling of pyrophoric reagents. | Potentially high if the condensation reaction is efficient and high-yielding. |

| Reagent Hazards | Palladium catalysts (cost, toxicity). | LDA (pyrophoric), cryogenic liquids. | Phosphorus oxychloride (highly corrosive and water-reactive). |

Conclusion

The synthesis of this compound can be approached from several distinct strategic directions. The choice of starting material is fundamentally linked to the chosen pathway.

-

Synthesis from 2,5-dichloropyridine is a logical route based on functional group interconversion on a simple, commercially available core.

-

The Directed ortho-Metalation of 2-chloro-5-methylpyridine offers an elegant and highly regioselective solution for the critical cyanation step, though it presents challenges for large-scale industrial production due to its stringent reaction conditions.

-

De novo synthesis from acyclic precursors provides the greatest flexibility but requires careful optimization of the ring-forming condensation and subsequent chlorination steps.

For researchers and drug development professionals, the optimal choice will depend on a careful evaluation of project-specific priorities, including scale, cost, available equipment, and safety considerations.

References

An In-Depth Technical Guide to 5-Chloro-2-methylnicotinonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and versatile chemical handles allow for extensive structural diversification, making it an ideal starting point for drug discovery campaigns. This guide focuses on a key derivative, 5-Chloro-2-methylnicotinonitrile , a versatile building block whose strategic placement of chloro, methyl, and nitrile functionalities offers a triad of reactive sites for generating complex molecular architectures.

This document provides a comprehensive technical overview, detailing a robust synthetic pathway to the core scaffold, exploring its chemical reactivity for the synthesis of diverse analogues, and highlighting its proven application in the development of targeted therapeutics, particularly in the realm of kinase inhibition. All protocols are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep understanding of the experimental choices involved.

The Nicotinonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental component in over 7,000 medically significant molecules and is integral to numerous natural products and pharmaceuticals.[3] When functionalized with a cyano group at the 3-position, it forms the nicotinonitrile scaffold. This moiety is present in several blockbuster drugs, demonstrating its clinical and commercial significance.[1][4]

Examples of Marketed Drugs Featuring the Nicotinonitrile Core:

| Drug Name | Therapeutic Class | Mechanism of Action |

| Bosutinib | Oncology | Dual Src/Abl Kinase Inhibitor |

| Neratinib | Oncology | Pan-HER (EGFR, HER2, HER4) Kinase Inhibitor |

| Milrinone | Cardiology | Phosphodiesterase 3 (PDE3) Inhibitor |

| Olprinone | Cardiology | Phosphodiesterase 3 (PDE3) Inhibitor |

The success of these drugs underscores the value of the nicotinonitrile core. The pyridine nitrogen acts as a hydrogen bond acceptor, the aromatic ring engages in π-stacking interactions, and the nitrile group, an effective hydrogen bond acceptor and metabolic stabilizer, can be further elaborated into other functional groups. This compound capitalizes on this privileged structure by introducing a chloro atom at the 5-position—a prime handle for cross-coupling and nucleophilic substitution reactions—and a methyl group at the 2-position, which can influence solubility, metabolic stability, and steric interactions within a binding pocket.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of the core scaffold's properties is essential for its effective use.

Table 2.1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1256819-16-5 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

Spectroscopic Characterization

While obtaining direct spectra is the gold standard, the following provides an expert analysis of the expected spectral features based on the molecular structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Two signals should appear in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C4 (adjacent to the chloro and nitrile groups) would likely appear as a doublet, and the proton at C6 (adjacent to the nitrogen and methyl group) would also be a doublet. A sharp singlet with an integration of 3H would be observed in the upfield region (~2.5-2.7 ppm) for the C2-methyl group.

-

¹³C NMR: The carbon NMR spectrum should display all seven unique carbon signals. The nitrile carbon (C≡N) will be a characteristic downfield signal (~115-120 ppm). The six carbons of the pyridine ring will appear in the aromatic region (~120-160 ppm). The methyl carbon will be a distinct upfield signal (~20-25 ppm).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other significant peaks will include C-H stretching from the aromatic ring and methyl group (~2900-3100 cm⁻¹), and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 152. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed at m/z 152 and 154, confirming the elemental composition.

Synthesis of the Core Scaffold: this compound

While various synthetic routes to substituted nicotinonitriles exist, a highly reliable and scalable approach for this compound involves the Sandmeyer reaction, a classic transformation for converting an amino group on an aromatic ring into a variety of functionalities, including halides and nitriles.[5][6] This method offers high yields and utilizes readily available starting materials.

Proposed Synthetic Route: The Sandmeyer Reaction

The proposed synthesis begins with the commercially available 2-Amino-5-chloro-6-methylpyridine .[7] This precursor undergoes diazotization in the presence of a nitrite source and a strong acid to form a highly reactive diazonium salt intermediate. This intermediate is then immediately treated with a cyanide salt, typically copper(I) cyanide, to yield the target nicotinonitrile.

Detailed Experimental Protocol: Sandmeyer Cyanation

Trustworthiness: This protocol is a robust, self-validating system based on well-established Sandmeyer reaction principles applied to heterocyclic amines.[6] The distinct physical properties of the starting material, intermediate (transient color change), and final product (solid precipitate) provide clear checkpoints for reaction progress.

Materials:

-

2-Amino-5-chloro-6-methylpyridine (1.0 eq)

-

Sulfuric acid (conc., ~3.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) cyanide (CuCN, 1.2 eq)

-

Potassium cyanide (KCN, 1.2 eq)

-

Toluene

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 2-Amino-5-chloro-6-methylpyridine to a chilled (0-5 °C) solution of concentrated sulfuric acid in water. Maintain the temperature below 10 °C throughout the addition.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise via the dropping funnel. Causality: The slow, cold addition is critical to control the exothermic diazotization reaction and prevent the premature decomposition of the unstable diazonium salt. A slight excess of nitrous acid ensures complete conversion of the starting amine.

-

Stir the mixture at 0-5 °C for an additional 30-45 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a slight color change.

-

Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and heat it to 60-70 °C. Expertise: Using a mixture of CuCN and KCN forms the soluble tetracyanocuprate(I) complex [Cu(CN)₄]³⁻, which is a more effective source of the cyanide nucleophile than CuCN alone.

-

Slowly and carefully add the cold diazonium salt solution from step 3 to the hot cyanide solution. Vigorous nitrogen gas evolution will occur. Causality: This addition must be controlled to manage the effervescence and the exothermic nature of the substitution reaction.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with toluene (3x).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Chemical Reactivity and Synthesis of Derivatives

The true value of this compound as a scaffold lies in its predictable and versatile reactivity, allowing for the systematic generation of analogue libraries. The C5-chloro and C3-nitrile groups are the primary sites for chemical modification.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing nitrile group. The C5-chloro atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward method to introduce diverse functional groups.[8][9][10]

Protocol 4.1.1: Amination via SNAr

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2-2.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the mixture at 80-120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purify via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-chloro position is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11][12] Reactions like Suzuki, Stille, and Buchwald-Hartwig amination are particularly valuable.

Protocol 4.2.1: Suzuki Coupling

-

To a degassed solvent (e.g., dioxane/water mixture), add this compound (1.0 eq), the desired boronic acid or ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Causality: Degassing the solvent is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

-

Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed.

-

Cool the mixture, filter through celite to remove the catalyst, and perform an aqueous work-up.

-

Purify the crude product by column chromatography or recrystallization.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other key functionalities.

-

Reduction to a Primary Amine: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ with Raney Nickel).[13][14] This introduces a basic center and a key linker for further derivatization.

-

Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (-COOH), providing a handle for amide coupling or other modifications.[15]

-

Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in certain cycloaddition reactions to form heterocyclic rings, such as tetrazoles (with sodium azide).[16][17]

Protocol 4.3.1: Nitrile Reduction to Amine

-

In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield the desired aminomethyl pyridine derivative.

Applications in Drug Discovery

The true utility of the this compound scaffold is realized in its application as a template for synthesizing potent and selective therapeutic agents. Its derivatives have shown significant promise, particularly as kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[18] The nicotinonitrile scaffold is adept at targeting the ATP-binding site of many kinases. The pyridine nitrogen can form a crucial hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition.

Derivatives of this compound can be designed where the core scaffold acts as the hinge-binding element. The C5 position, modified via SNAr or cross-coupling, can be used to project a substituent into the solvent-exposed region or a deeper hydrophobic pocket, allowing for the fine-tuning of potency and selectivity.[19][20][21]

A study on ALK/EGFR dual kinase inhibitors identified compounds where a 5-chloro-pyrimidine core (a bioisostere of 5-chloropyridine) was central to activity.[19] Similarly, research into CHK1 inhibitors has successfully utilized 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, highlighting the power of this general scaffold in generating potent and selective inhibitors for oncology targets.[22]

Table 5.1: Representative Biological Activities of Nicotinonitrile Analogues

| Scaffold | Target | Activity (IC₅₀ / EC₅₀) | Therapeutic Area | Reference |

| 5-(Pyrimidin-2-ylamino)picolinonitrile | CHK1 Kinase | 0.4 nM | Oncology | [22] |

| 5-Chloro-4-aminopyrimidine | ALK/EGFR Kinase | Low nM | Oncology | [19] |

| Thiazole-5-carboxamide | Src/Abl Kinase | Low nM | Oncology | [20] |

| 5-Aminothieno[2,3-c]pyridine | M₄ mAChR PAM | 95 nM | Neuroscience | [23] |

Potential as a Building Block for GPCR Modulators

G-protein coupled receptors (GPCRs) are another major class of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[24][25][26] The ability to easily generate diverse libraries from the this compound scaffold makes it an attractive starting point for screening campaigns aimed at identifying novel GPCR allosteric modulators. The C5 position can be decorated with various groups to probe the topology of allosteric sites on different GPCRs.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers a confluence of stability, reactivity, and biological relevance. Its synthesis is achievable through robust and scalable chemical methods, and its functional handles provide a predictable platform for the generation of diverse chemical libraries. The proven success of the broader nicotinonitrile class in yielding marketed drugs, combined with the specific advantages conferred by the 5-chloro and 2-methyl substituents, positions this molecule as a high-value asset for drug discovery programs.

Future efforts should focus on exploring novel cross-coupling methodologies to expand the accessible chemical space from the C5 position and developing innovative transformations of the nitrile group to create unique heterocyclic systems. As our understanding of complex biological pathways deepens, scaffolds like this compound will remain indispensable tools for the medicinal chemists dedicated to designing the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. Cobalt-catalyzed cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 16. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemicalkinomics.com [chemicalkinomics.com]

- 19. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 5-Chloro-2-methylnicotinonitrile: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, the nicotinonitrile (3-cyanopyridine) scaffold stands out as a "privileged structure."[1] Its inherent chemical versatility and proven track record in a multitude of biologically active agents make it a compelling starting point for novel research.[1] This technical guide delves into the prospective biological activities of a specific, yet underexplored, derivative: 5-Chloro-2-methylnicotinonitrile. While direct, extensive research on this particular molecule is nascent, a wealth of information on structurally related compounds provides a strong foundation for predicting its potential applications and guiding future research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, synthesizing available data on analogous compounds to illuminate the path forward for investigating this compound.

The Nicotinonitrile Core: A Foundation of Diverse Bioactivity

The pyridine ring is a cornerstone of numerous natural products, including vitamins and coenzymes, and is a prevalent motif in a vast array of pharmaceuticals and agrochemicals.[2][3] The introduction of a cyano group at the 3-position to form the nicotinonitrile scaffold further enhances its potential for biological interaction. This framework is present in established drugs, highlighting its therapeutic relevance.[1] The diverse biological activities attributed to substituted nicotinonitriles are extensive, spanning applications in oncology, infectious diseases, and inflammation.[1][2][4]

Synthesis of this compound and Related Analogs

The synthesis of nicotinonitrile derivatives is well-established, offering researchers multiple routes to access these compounds. A common and effective method for the synthesis of related chloronicotinonitriles involves the reaction of a nicotinamide-1-oxide precursor with phosphorus pentachloride and phosphorus oxychloride.[5] This procedure, while requiring careful handling of reagents, provides a reliable pathway to the chlorinated nicotinonitrile core.

A plausible synthetic route to this compound could be adapted from established methods for similar structures. For instance, the synthesis of 5-chloro-2-methyl aniline from 4-chloro-2-nitrotoluene has been documented, which could serve as a precursor for further functionalization to the target nicotinonitrile.[6]

Experimental Protocol: Synthesis of 2-Chloronicotinonitrile (A Representative Analog)

This protocol is adapted from a known procedure for a related compound and should be optimized for the synthesis of this compound.[5]

Materials:

-

Nicotinamide-1-oxide

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous ether

-

Anhydrous sodium carbonate

-

Activated charcoal

Procedure:

-

In a round-bottom flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride.

-

Slowly add phosphorus oxychloride to the mixture with shaking.

-

Attach a condenser and heat the reaction mixture in an oil bath, gradually raising the temperature to 100°C.

-

After the reaction is complete, cool the mixture and carefully pour it over crushed ice.

-

Allow the crude product to precipitate overnight at 5°C.

-

Filter the crude product and wash it with water.

-

Suspend the solid in a 5% sodium hydroxide solution and stir for 30 minutes. Filter and wash with water until the filtrate is neutral.

-

Extract the product using a Soxhlet extractor with anhydrous ether, with a layer of anhydrous sodium carbonate at the bottom of the thimble.

-

Treat the ethereal solution with activated charcoal and boil under reflux.

-

Filter the solution and evaporate the solvent to obtain the 2-chloronicotinonitrile product.

Causality Behind Experimental Choices: The use of phosphorus pentachloride and phosphorus oxychloride are crucial for the chlorination and dehydration of the nicotinamide-1-oxide to form the chloronicotinonitrile. The subsequent workup with sodium hydroxide is to neutralize any remaining acidic impurities. Soxhlet extraction provides an efficient method for isolating the product from the reaction mixture.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects, primarily in the realms of agriculture and medicine.

Insecticidal Activity: A Neonicotinoid Analog?

The chloropyridine moiety is a key pharmacophore in the highly successful class of neonicotinoid insecticides.[7] These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and subsequent paralysis and death.[8] The selective toxicity of neonicotinoids towards insects over vertebrates is a major advantage and is attributed to their higher affinity for insect nAChRs.[7]

The presence of the 5-chloro-2-methylpyridine core in the target molecule strongly suggests potential insecticidal activity. The cyano group, an electronegative pharmacophore, is also a feature of some neonicotinoids.[7] It is plausible that this compound could interact with insect nAChRs, although its precise mode of action, whether as an agonist or modulator, would require experimental validation.[9]

Table 1: Insecticidal Activity of Representative Pyridine Derivatives

| Compound | Target Pest | Activity Metric | Reference |

| N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | Cowpea aphid (Aphis craccivora) | ~4-fold more active than acetamiprid | [10] |

| Piperidinium 5-acetyl-4-(4'-chlorophenyl)-3-cyano-6-methyl-pyridine-2-thiolate | Cowpea aphid (Aphis craccivora) | Moderate to strong | [10] |

| 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-phenylbenzamide | Armyworm (Mythimna separata) | LC₅₀ = 1.85 mg/L | [11] |

Diagram 1: Proposed Mechanism of Insecticidal Action

Caption: Proposed agonistic action on insect nAChRs.

Herbicidal and Fungicidal Potential

Pyridine derivatives are also well-represented in the field of herbicides and fungicides.[12][13][14][15] For instance, certain N-alkoxyamides of 6-(substituted phenyl)-4-aminopicolinates have demonstrated broad-spectrum herbicidal activity.[12] Similarly, triazolopyrimidine derivatives containing a chlorophenyl group have shown fungicidal properties.[15] While direct evidence is lacking for this compound, its structural similarity to these active compounds warrants investigation into its potential as a crop protection agent.

Pharmaceutical Applications: A Focus on Anticancer Activity

The nicotinonitrile scaffold is a recurring motif in a variety of compounds with demonstrated antiproliferative activity against various cancer cell lines.[2][3][4] The mechanism of action for these compounds is often linked to the inhibition of key cellular processes, such as kinase signaling pathways that are crucial for cancer cell survival and proliferation.[2]

Table 2: Antiproliferative Activity of Substituted Nicotinonitriles

| Compound Derivative Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| Novel fused nicotinonitriles | NCI-H460, MCF-7, SF-268 | Active | [4] |

| Nicotinonitrile with pyrazole moiety | Hepatocellular and cervical carcinomas | Significant cytotoxicity | [4] |

| Pyridinethione derivatives | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity | [3] |

The presence of both a chloro and a methyl substituent on the pyridine ring of this compound could influence its pharmacokinetic properties and binding affinity to biological targets. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the pyridine ring and potentially enhance binding interactions.[16]

Diagram 2: General Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for evaluating biological activity.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[16] For instance, in a series of 2-amino-4-chloropyridine derivatives, the presence of specific aldehydes in the Schiff base formation significantly influenced their antimicrobial activity.[17] Similarly, for antiproliferative activity, the presence of -OMe, -OH, -C=O, and -NH₂ groups has been shown to enhance efficacy, while bulky groups or halogen atoms can sometimes lead to lower activity.[16]

For this compound, the chlorine at the 5-position and the methyl group at the 2-position are key determinants of its potential activity. Future research should focus on synthesizing analogs with modifications at these and other positions to establish a clear SAR and optimize for desired biological effects.

Conclusion and Future Directions

While direct experimental data on this compound remains limited, the extensive body of research on related nicotinonitrile and chloropyridine derivatives provides a strong rationale for its investigation as a biologically active agent. The evidence strongly suggests potential applications in agriculture as an insecticide, and in medicine as an anticancer agent.

Future research should prioritize the following:

-

Efficient Synthesis: Development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for biological screening.

-

Broad-Spectrum Biological Screening: Comprehensive evaluation of its insecticidal, herbicidal, fungicidal, and antiproliferative activities using established in vitro and in vivo assays.

-

Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which any observed biological activity is mediated.

-

Structure-Activity Relationship Studies: Synthesis and testing of a library of analogs to identify the key structural features required for optimal activity and selectivity.

The exploration of this compound represents a promising avenue for the discovery of novel and effective chemical entities for a range of applications. This guide provides the foundational knowledge and strategic direction for researchers to embark on this exciting area of investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 7. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. patents.justia.com [patents.justia.com]

- 14. WO2018162999A1 - Fungicidal combinations - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Strategic Utility of Chloro-Nicotinonitrile Scaffolds in Modern Drug Discovery: A Technical Guide

Preamble: The Quest for Specificity and the Power of Analogs

In the landscape of medicinal chemistry, the journey from a simple building block to a life-saving therapeutic is both an art and a science. Researchers often seek specific, highly functionalized precursors to streamline synthetic routes and access novel chemical space. This guide was initially conceived to explore the role of a single such precursor: 5-Chloro-2-methylnicotinonitrile . However, a comprehensive survey of the public scientific and patent literature reveals a scarcity of detailed applications for this specific molecule in late-stage drug development.